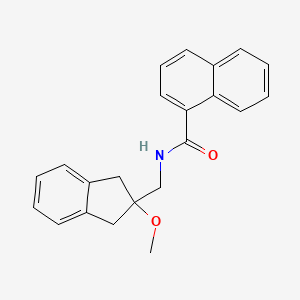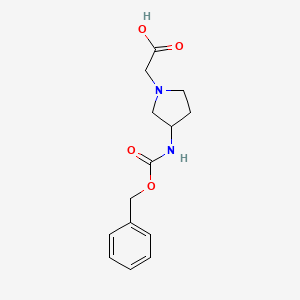
2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes the compound , often involves a series of reactions. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Another method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants involved. As mentioned in the synthesis analysis, one potential reaction pathway involves the condensation of substituted 2-aminopyridines with α-halo ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Based on its molecular formula, we know that it has a molecular weight of 278.30 . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) in "Tetrahedron" reports the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. These compounds, substituted at the 4-position, were synthesized using a de Mayo reaction, which includes a combination of intermolecular [2+2]-photocycloaddition and a fragmentation reaction (Petz, Allmendinger, Mayer, & Wanner, 2019).
Agonists of S1P Receptors : Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids and evaluated their biological activities as agonists of sphingosine-1-phosphate (S1P) receptors. These compounds showed potential in lowering lymphocyte counts in mice and exhibited good pharmacokinetic properties in rats (Yan et al., 2006).
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones : Galeazzi et al. (1996) explored the oxidative cyclisation of certain acetoacetamides and methoxycarbonylacetamides to yield 1,3,4-trisubstituted pyrrolidin-2-ones. This reaction proceeds through a 5-exo-mode, leading to diastereomeric mixtures, useful in the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996).
Antibacterial Activity of Amide Derivatives : Reddy and Prasad (2021) in the "Asian Journal of Chemistry" synthesized a series of amide derivatives, including those involving 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid. These compounds were evaluated for their antibacterial activity, demonstrating potential applications in this field (Reddy & Prasad, 2021).
Synthesis of Aldose Reductase Inhibitors : Anagnostou et al. (2002) synthesized [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and found that it inhibited the enzyme aldose reductase and the glycation process of proteins. This suggests potential therapeutic applications for treating pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
Future Directions
The future directions for research on this compound could potentially include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential therapeutic applications. Given the interest in similar compounds for their biological activity , this compound may also warrant further investigation in this area.
Properties
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)9-16-7-6-12(8-16)15-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOJLTMLFHMZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
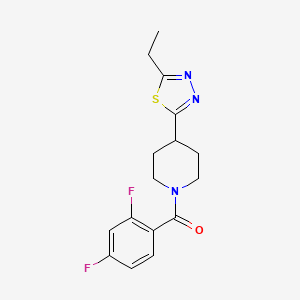
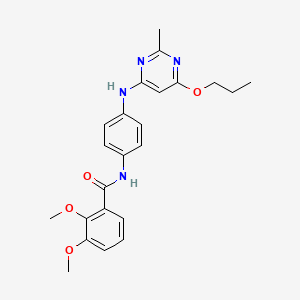
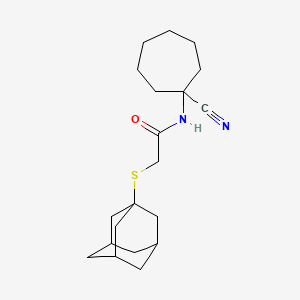

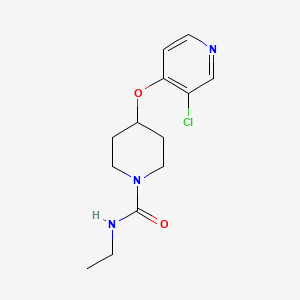
![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)

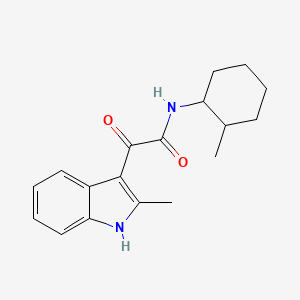
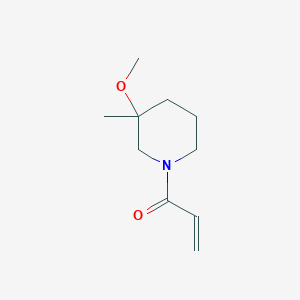

![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)
![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)

